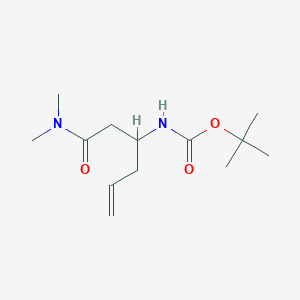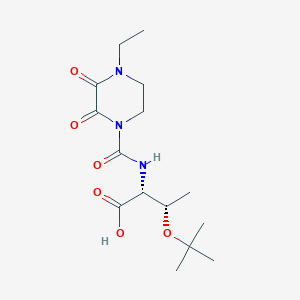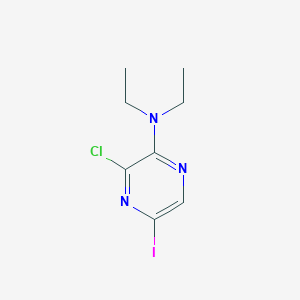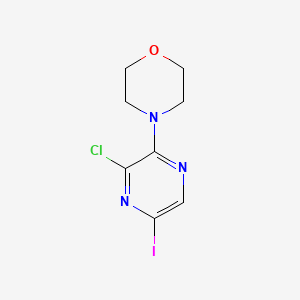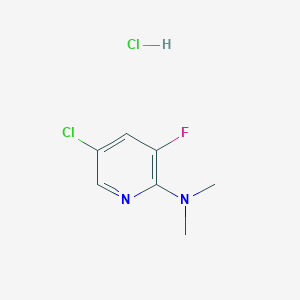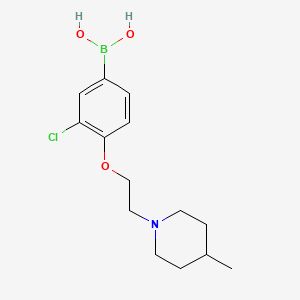
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Chemical Reactions Analysis
Organoboron compounds like “this compound” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved utilizing a radical approach .Applications De Recherche Scientifique
Synthetic Applications and Building Blocks
Boronic acids, including derivatives with complex substituents, serve as important intermediates and building blocks in organic synthesis. They are utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds crucial in pharmaceuticals, agrochemicals, and organic materials. For instance, multifunctional boronic acids with additional groups like aminophosphonic acid have shown potential in extending the scope of boronic acid applications, offering new opportunities for synthesis and functionalization of organic compounds (Zhang et al., 2017).
Material Science and Sensor Development
Boronic acids are widely used in the development of sensors, particularly for detecting saccharides and other biologically relevant molecules. Their ability to reversibly form complexes with diols and saccharides underpins their use in designing fluorescent sensors and glucose monitoring systems. The structural modification of boronic acids, such as attaching them to fluorescent moieties or incorporating them into polymers, has been explored to enhance sensitivity and selectivity towards specific analytes (Mu et al., 2012).
Biological Labeling and Therapeutic Applications
In the field of biomedicine, boronic acids have been investigated for their therapeutic potential and as tools for biological labeling. Their selective binding to biomolecules makes them suitable candidates for drug development, targeting specific biological pathways. Some boronic acid derivatives exhibit anticancer activity and are being assessed as potential anticancer agents, highlighting their role in drug discovery efforts (Zagade et al., 2020).
Mécanisme D'action
The mechanism of action of organoboron compounds in Suzuki–Miyaura (SM) cross-coupling involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Orientations Futures
The future directions for research on organoboron compounds like “(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of new methods for the synthesis of these compounds could also be a promising area of research .
Propriétés
IUPAC Name |
[3-chloro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO3/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16/h2-3,10-11,18-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBNLMDDPZJGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154934 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-00-9 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


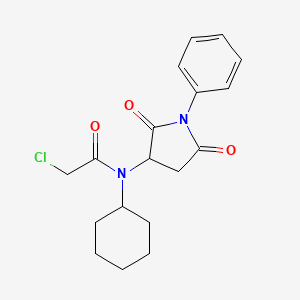

![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)

